4-(Trifluoromethyl)benzamidine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It is known that the compound is used as a broad-spectrum insecticide , suggesting that it likely interacts with biological targets common to many insects, such as certain enzymes or receptors.
Result of Action
The primary result of the action of 4-(Trifluoromethyl)benzamidine hydrochloride is the effective control of various pests, such as ticks, mosquitoes, and fleas . It exhibits toxic and repellent effects against a wide range of insects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an insecticide may vary depending on the specific environmental conditions, such as temperature and humidity . Additionally, its stability could be affected by factors like exposure to light and heat .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of serine proteases, binding to the active site and blocking substrate access. This inhibition results in decreased proteolytic activity and subsequent changes in cellular processes. The compound’s ability to inhibit enzyme activity is attributed to its structural similarity to the natural substrate, allowing it to fit into the enzyme’s active site and form stable complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to high temperatures or extreme pH conditions can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on proteases persist over time, contributing to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation point for enzyme inhibition. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzonitrile with methanol and sodium methoxide, followed by the addition of ammonium chloride . The reaction is carried out at room temperature with magnetic stirring for several hours. The resulting product is then purified through recrystallization using ethanol and hot water .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzamidines, oximes, and amine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)benzamidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Fluoro-benzamidine hydrochloride
- 4-Methylbenzamidine hydrochloride
- 3,5-Difluoro-benzamidine hydrochloride
- 4-(Trifluoromethyl)benzamidoxime
Comparison: 4-(Trifluoromethyl)benzamidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its analogs .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFMADLURULQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501657 | |
Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-96-0 | |
Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)benzamidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(trifluoromethyl)benzamidine hydrochloride interact with perovskite materials in solar cells, and what are the resulting benefits?
A1: this compound (TFPhFACl) interacts with perovskite materials in two main ways []:
Q2: What are the implications of using this compound on the stability of perovskite solar cells?
A2: The research indicates that the use of TFPhFACl as a 2D capping layer on top of the 3D perovskite layer contributes to enhanced stability in perovskite solar cells []. Devices incorporating TFPhFACl showed no efficiency decrease after 1500 hours of storage in an air environment. This suggests that TFPhFACl contributes to improved long-term stability, a crucial factor for the real-world application of perovskite solar cell technology.
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